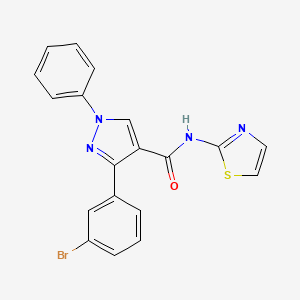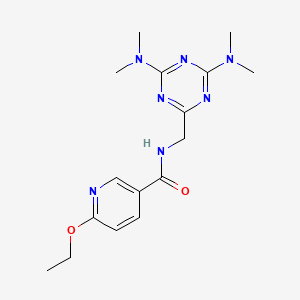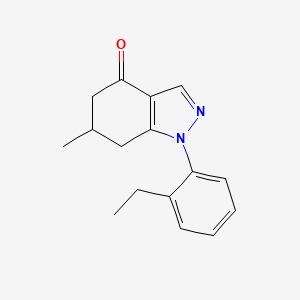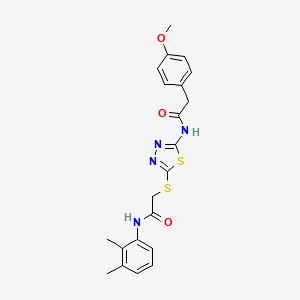![molecular formula C26H27N3O4S2 B2563274 4-[ethyl(phenyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 851080-62-1](/img/structure/B2563274.png)
4-[ethyl(phenyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[ethyl(phenyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, including a sulfamoyl group, a methoxy group, and a benzothiazole moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 4-[ethyl(phenyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves several steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The benzothiazole moiety can be reduced under specific conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, often with halogenated compounds.
Coupling Reactions: The benzamide core can undergo coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts.
Aplicaciones Científicas De Investigación
4-[ethyl(phenyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
Mecanismo De Acción
The mechanism of action of 4-[ethyl(phenyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfamoyl group can form hydrogen bonds with active site residues, while the benzothiazole moiety can engage in π-π stacking interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-[ethyl(phenyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include:
4-[ethyl(phenyl)sulfamoyl]benzeneboronic acid: Shares the sulfamoyl group but differs in the presence of a boronic acid moiety.
Indole derivatives: These compounds also contain aromatic systems and exhibit diverse biological activities.
Pinacol boronic esters: Used in organic synthesis, these compounds share some reactivity patterns with the benzamide core.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-[ethyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-5-28-23-22(33-4)17-12-18(3)24(23)34-26(28)27-25(30)19-13-15-21(16-14-19)35(31,32)29(6-2)20-10-8-7-9-11-20/h7-17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDQRCTYRFXLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)C4=CC=CC=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-2-((4-fluorophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2563191.png)
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2563194.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2563199.png)
![2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2563200.png)



![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2563207.png)

![4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2563209.png)
![9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2563210.png)
![5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2563211.png)
![2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2563212.png)
